molecular formula C9H9BrO2S B14557977 Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate CAS No. 62157-65-7

Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate

Cat. No.: B14557977
CAS No.: 62157-65-7
M. Wt: 261.14 g/mol
InChI Key: VFHBPLIFZHNPFG-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a methyl ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate typically involves the bromination of thiophene followed by esterification. One common method is the bromination of 2-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene-2-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative brominating agents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.

    Stille Coupling: Tin reagents (e.g., organostannanes) and palladium catalysts are employed.

    Reduction: LiAlH4 in anhydrous ether is used for ester reduction.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted thiophenes can be obtained.

    Coupling Products: Biaryl compounds or extended conjugated systems.

    Reduction Products: Alcohol derivatives of the original ester.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is typically replaced by a new carbon-carbon bond through a palladium-catalyzed process. The ester group can participate in nucleophilic acyl substitution reactions, leading to the formation of various derivatives. The compound’s electronic properties also make it suitable for use in organic electronic devices, where it can facilitate charge transport and improve device performance .

Comparison with Similar Compounds

  • Methyl 3-(5-chlorothiophen-2-yl)-2-methylprop-2-enoate
  • Methyl 3-(5-iodothiophen-2-yl)-2-methylprop-2-enoate
  • Methyl 3-(5-fluorothiophen-2-yl)-2-methylprop-2-enoate

Comparison:

Properties

CAS No.

62157-65-7

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate

InChI

InChI=1S/C9H9BrO2S/c1-6(9(11)12-2)5-7-3-4-8(10)13-7/h3-5H,1-2H3

InChI Key

VFHBPLIFZHNPFG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(S1)Br)C(=O)OC

Origin of Product

United States

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